REACTION_CXSMILES
|
[O:1]1[CH:3]([CH:4]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH2:19][CH3:20])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2]1.C([N:23](CC)CC)C.[Cl:28][CH2:29][C:30](Cl)=[O:31].C(O)(C)C>C(=O)(OC)OC>[Cl:28][CH2:29][C:30]([NH:23][CH2:2][CH:3]([OH:1])[CH:4]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH2:19][CH3:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:31]
|
Name
|
|
Quantity
|
47.7 g
|
Type
|
reactant
|
Smiles
|
O1CC1C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
8 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a white slurry
|
Type
|
CUSTOM
|
Details
|
between 4-10° C
|
Type
|
WASH
|
Details
|
The mixture was washed with 500 mL of H2O
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to yield a dark oil
|
Type
|
CONCENTRATION
|
Details
|
the mixture again concentrated
|
Type
|
CUSTOM
|
Details
|
to remove any residual dimethyl carbonate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:3]([CH:4]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH2:19][CH3:20])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2]1.C([N:23](CC)CC)C.[Cl:28][CH2:29][C:30](Cl)=[O:31].C(O)(C)C>C(=O)(OC)OC>[Cl:28][CH2:29][C:30]([NH:23][CH2:2][CH:3]([OH:1])[CH:4]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH2:19][CH3:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:31]
|
Name
|
|
Quantity
|
47.7 g
|
Type
|
reactant
|
Smiles
|
O1CC1C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
8 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a white slurry
|
Type
|
CUSTOM
|
Details
|
between 4-10° C
|
Type
|
WASH
|
Details
|
The mixture was washed with 500 mL of H2O
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to yield a dark oil
|
Type
|
CONCENTRATION
|
Details
|
the mixture again concentrated
|
Type
|
CUSTOM
|
Details
|
to remove any residual dimethyl carbonate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |